molecular formula C13H21N5O2S B4743677 N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4743677
M. Wt: 311.41 g/mol
InChI Key: QCFJYZKIJPBICJ-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes two pyrazole rings, each substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,1,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c1-6-18-10(2)12(7-15-18)9-16(4)21(19,20)13-8-14-17(5)11(13)3/h7-8H,6,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFJYZKIJPBICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=C(N(N=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through cyclization reactions. This can be achieved by reacting hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to various substitution reactions to introduce the ethyl, methyl, and sulfonamide groups. Common reagents used in these steps include alkyl halides, sulfonyl chlorides, and bases like sodium hydride or potassium carbonate.

    Coupling Reactions: The final step involves coupling the substituted pyrazole rings through a methylene bridge. This can be achieved using reagents like formaldehyde or paraformaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activities.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial and anticancer activities.

    Modulate Receptors: The compound can interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating specific pathways, making it a potential anticancer agent.

Comparison with Similar Compounds

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxamide: Similar in structure but lacks the sulfonamide group, leading to different biological activities.

    1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid: Contains similar pyrazole rings but different substituents, affecting its reactivity and applications.

    1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Similar sulfonamide group but different alkyl substitutions, leading to variations in its chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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